N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-25-16-9-5-6-14(12-16)17-10-11-19(24)22(21-17)13-18(23)20-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZULTVDSWFXZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones or ketoesters under reflux conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridazinone core in the presence of a base.
Cyclohexyl Group Addition: The cyclohexyl group can be added through an amide bond formation reaction, typically using cyclohexylamine and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated methoxyphenyl derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
| Step | Description |
|---|---|
| Step 1: Pyridazine Synthesis | Reaction of appropriate precursors under acidic conditions |
| Step 2: Coupling Reaction | Formation of the amide bond using coupling agents |
Biological Activities
Research indicates that N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide exhibits various biological activities:
Anti-inflammatory Activity
Studies suggest that compounds with similar structures can modulate inflammatory pathways. For instance, preliminary in vitro assays indicate a reduction in pro-inflammatory cytokines when tested against macrophage cultures.
Antimicrobial Properties
The presence of the pyridazine ring is associated with antimicrobial effects. Compounds with related structures have shown efficacy against various bacterial strains.
Potential as a Drug Candidate
Due to its structural features, this compound may serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases and infections.
Case Study 1: Inflammatory Disease Model
In a study examining the anti-inflammatory effects of similar compounds, researchers observed significant reductions in edema and inflammatory markers in animal models treated with derivatives of pyridazine compounds. This suggests potential applications for this compound in treating inflammatory conditions.
Case Study 2: Antimicrobial Testing
Another study evaluated related compounds against common bacterial strains. Results indicated that derivatives with similar structural motifs exhibited notable antimicrobial activity, supporting further investigation into the efficacy of this compound.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Pyridazinone-Based Analogues
- AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide): Shares a pyridazinone core and acetamide linker but substitutes the cyclohexyl group with a 4-bromophenyl moiety. The 3-cyano and 6-methyl groups on the pyridazinone ring enhance FPR1/2 modulation, as reported in . The bromophenyl group may improve binding affinity compared to cyclohexyl due to aromatic interactions. Key Difference: Cyclohexyl’s lipophilicity vs. bromophenyl’s electron-withdrawing properties may alter membrane permeability and target engagement .
- CID-49671233 (N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide): Features a pyridazinone-pyrimidinone dual core and a fluorophenyl substituent.
- N-(1,3-Benzodioxol-5-yl)-2-[3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-6-oxopyridazin-1-yl]acetamide: Includes a benzodioxol group and fluorophenyl substitution. The EC50 for FPR1 modulation is ~50,000 nM, indicating moderate potency. Key Difference: Cyclohexyl’s non-aromatic nature may reduce π-π stacking interactions but improve solubility compared to benzodioxol’s planar structure .
Non-Pyridazinone Analogues
- TASP0434299 (Pyridopyrimidin-4-one derivative): A pyridopyrimidinone core with a morpholinylpropoxy chain, radiolabeled for vasopressin V1B receptor imaging. The methoxyphenyl group aligns with the target compound, but the morpholinylpropoxy chain enhances solubility and target specificity for V1B receptors. Key Difference: Core structure divergence (pyridazinone vs. pyridopyrimidinone) likely shifts target selectivity from FPRs to vasopressin receptors .
- Benzothiazole Derivatives (EP3348550A1 Patent): Examples: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide. Substitutes pyridazinone with benzothiazole, introducing strong electron-withdrawing trifluoromethyl groups. Key Difference: Benzothiazole’s rigidity and electron-deficient nature may favor kinase or protease inhibition over GPCR modulation .
- Letermovir (Quinazoline Derivative): A CMV protease inhibitor with a methoxyphenyl-piperazine motif. Demonstrates how methoxyphenyl groups can be integrated into diverse scaffolds for antiviral activity. Key Difference: The quinazoline core and bulky substituents limit comparability to pyridazinone-based compounds .
Pharmacological and Physicochemical Properties
| Property | Target Compound | AMC3 | CID-49671233 | TASP0434299 |
|---|---|---|---|---|
| Core Structure | Pyridazinone | Pyridazinone | Pyridazinone-Pyrimidinone | Pyridopyrimidinone |
| Key Substituent | Cyclohexyl | 4-Bromophenyl | 4-Fluorophenyl | Morpholinylpropoxy |
| Lipophilicity (Predicted) | High (cyclohexyl) | Moderate (bromophenyl) | Moderate (fluorophenyl) | Low (polar chain) |
| Solubility | Low | Low | Moderate | High |
| Reported Activity | N/A | FPR modulation | Kinase inhibition | V1B receptor imaging |
Biological Activity
N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic organic compound classified as a pyridazinone derivative. Its structure features a cyclohexyl group, a methoxyphenyl group, and a pyridazinone moiety, which contribute to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : By binding to the active sites of enzymes, it may inhibit their activity.
- Receptor Modulation : Acting as an agonist or antagonist at various receptors can lead to altered physiological responses.
The exact pathways and targets depend on the compound's structural features and the biological context in which it operates .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyridazinone structures have shown effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, others demonstrate increased cell viability in certain cell lines. For example, in studies involving L929 cells, specific derivatives did not significantly affect cell viability and sometimes even enhanced it .
Comparative Biological Activity
A comparative analysis of similar compounds reveals that this compound may possess unique therapeutic profiles due to its structural diversity. The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-methoxyphenyl)-6-oxopyridazine | Pyridazine ring, methoxyphenyl group | Antimicrobial, anti-inflammatory |
| 4-acetamidobenzenesulfonamide | Sulfonamide group, aromatic ring | Antibacterial |
| 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine | Pyridine ring, trifluoromethyl group | Anticancer |
The unique combination of functional groups in this compound may allow for distinct interactions with biological targets compared to other compounds .
Synthesis and Activity Evaluation
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : This is achieved through reactions involving hydrazine derivatives with diketones or ketoesters.
- Introduction of the Methoxyphenyl Group : This step utilizes nucleophilic aromatic substitution reactions.
- Cyclohexyl Group Addition : Amide bond formation is performed using cyclohexylamine.
These synthetic routes are essential for producing derivatives with desired biological properties .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can modulate cellular pathways involved in inflammation and infection control. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes selectively, which is critical for developing anti-inflammatory agents .
Toxicological Assessments
Toxicological evaluations are integral to understanding the safety profile of this compound. Studies indicate varying degrees of toxicity depending on the specific structural modifications made to the core compound .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, HCl, 80°C, 6h | 65–70 | ≥95% |
| Amidation | EDC, HOBt, DMF, RT, 12h | 75–80 | ≥98% |
How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis using SHELXL (SHELX-2019) for refinement, resolving bond lengths and angles (e.g., C=O bond at 1.22 Å) .
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6) to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 396.18) .
What preliminary biological assays are used to assess its activity?
Methodological Answer:
- In Vitro Screening :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., IC50 values for HeLa or MCF-7 cells) .
- Enzyme Inhibition : PDE4 inhibition assay using fluorescent cAMP analogs .
- Anti-inflammatory Activity : Measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., methoxy → hydroxy, chloro) .
Biological Testing : Compare IC50 values across analogs for target selectivity.
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to PDE4 .
Q. Table 2: SAR Trends in Pyridazinone Derivatives
| Substituent | PDE4 IC50 (nM) | Solubility (mg/mL) |
|---|---|---|
| 3-Methoxyphenyl | 120 ± 15 | 0.45 |
| 3-Hydroxyphenyl | 85 ± 10 | 0.12 |
| 3-Chlorophenyl | 250 ± 30 | 0.60 |
How to resolve contradictions between predicted and experimental physicochemical properties?
Methodological Answer:
- Stability Studies : HPLC under varied pH (2–12) and temperature (25–60°C) to assess degradation .
- Solubility Analysis : Use shake-flask method with UV-Vis quantification in buffers (PBS, simulated gastric fluid) .
- Computational Validation : Recalculate logP and pKa using ChemAxon or ACD/Labs to refine predictive models .
What advanced techniques validate its molecular targets?
Methodological Answer:
- Competitive Binding Assays : Radiolabeled ligand displacement (e.g., [3H]-rolipram for PDE4) .
- CRISPR Knockout : Generate PDE4B-deficient cell lines to confirm on-target effects .
- SPR Spectroscopy : Measure real-time binding kinetics (KD < 100 nM suggests high affinity) .
How to address formulation challenges due to poor aqueous solubility?
Methodological Answer:
- Nanoformulation : Prepare PEGylated liposomes (size: 100–150 nm via dynamic light scattering) .
- Co-Solvent Systems : Use β-cyclodextrin complexes (10% w/v) to enhance solubility in PBS .
- Stability Testing : Monitor aggregation via DLS over 72 hours at 4°C and 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
